molecular formula C23H17ClO3S B4890227 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one

2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one

Cat. No. B4890227
M. Wt: 408.9 g/mol
InChI Key: STUAETXHGNOPSJ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one, also known as CDMB-3O, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CDMB-3O belongs to the family of benzothiophene derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Mechanism of Action

2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one exerts its biological effects by targeting specific signaling pathways in cells. It has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one induces apoptosis in cancer cells. Additionally, 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one has been found to inhibit the activity of the hepatitis C virus by targeting viral proteins involved in viral replication.
Biochemical and Physiological Effects:
2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells and inhibiting the replication of the hepatitis C virus, it has been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one is its specificity for targeting specific signaling pathways in cells, making it a promising candidate for the development of targeted therapies for cancer and viral infections. However, its potential therapeutic properties have not yet been fully explored, and further research is needed to fully understand its mechanism of action and potential limitations.

Future Directions

There are several future directions for research on 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to determine its potential use in the treatment of other viral infections. Finally, the development of more efficient synthesis methods for 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one could facilitate its use in future research and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzyl bromide in the presence of a base, followed by the addition of 1-benzothiophen-3-one and a catalyst. The resulting product is purified through column chromatography to obtain pure 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one.

Scientific Research Applications

2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one has been the subject of numerous scientific studies due to its potential therapeutic properties. In particular, it has been found to exhibit anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have antiviral properties, inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

(2Z)-2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3S/c1-26-20-12-15(13-22-23(25)17-7-3-5-9-21(17)28-22)10-11-19(20)27-14-16-6-2-4-8-18(16)24/h2-13H,14H2,1H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUAETXHGNOPSJ-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.